molecular formula C7H7N3 B169660 6-Methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-60-1

6-Methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B169660
CAS No.: 1357946-60-1
M. Wt: 133.15 g/mol
InChI Key: QMIVYHJIRSHQDI-UHFFFAOYSA-N
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Description

6-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methyl group at the 6th position of the pyrazole ring distinguishes it from other pyrazolopyridine derivatives. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1H-pyrazolo[4,3-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2-chloropyridine in the presence of a base such as potassium carbonate can lead to the formation of this compound . The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound. Substitution reactions can lead to a variety of substituted pyrazolopyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. The compound’s ability to form hydrogen bonds and π-π stacking interactions with target proteins plays a crucial role in its biological activity . Additionally, its structural similarity to purine bases allows it to interfere with nucleic acid synthesis and function, contributing to its anticancer properties .

Comparison with Similar Compounds

6-Methyl-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds in the pyrazolopyridine family, such as:

The uniqueness of this compound lies in its specific ring fusion pattern and the presence of the methyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-methyl-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-7-6(3-8-5)4-9-10-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIVYHJIRSHQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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